4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE
Overview
Description
4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE typically involves a multi-step process. One common method involves the Knoevenagel condensation followed by cyclocondensation reactions. For example, the synthesis can start with the reaction of malononitrile, 4-fluorobenzaldehyde, and ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate in the presence of a catalyst like trisodium citrate dihydrate in aqueous ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano or amino groups using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of azides or alkylated derivatives.
Scientific Research Applications
4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
- Allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate
Uniqueness
4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE stands out due to its morpholine-4-carboxylate group, which imparts unique chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
[4-[6-amino-5-cyano-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O4/c25-16-5-1-15(2-6-16)21-20-19(18(13-26)22(27)34-23(20)29-28-21)14-3-7-17(8-4-14)33-24(31)30-9-11-32-12-10-30/h1-8,19H,9-12,27H2,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEVMFCGBXKFGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)F)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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